Sialylglycopeptide

描述

Sialylglycopeptide is a naturally occurring glycopeptide that can be extracted from hen egg yolks. It originates from the proteolytic cleavage of vitellogenin during yolk formation . This compound has wide applications due to its unique structure and properties.

准备方法

Synthetic Routes and Reaction Conditions: Sialylglycopeptide can be synthesized through various methods. One common approach involves the proteolytic digestion of glycomacropeptides from whey protein concentrate, followed by ultrafiltration using membranes with a molecular weight cut-off of 1,000 Da .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from hen egg yolks. The process includes purification, isolation, and characterization of N-glycans from minor glycopeptide species . As the scale of production increases, recovery of minor glycopeptides and their N-glycans becomes more feasible .

化学反应分析

Sialylation Reactions

Sialylation refers to the addition of sialic acid to a molecule. Sialyl donors, such as diethyl 5-acetamido-4,7,8,9-tetra-O-acetyl-3,5-dideoxy-2-O-beta-D-glycero-D-galacto-2-nonulopyranosylonamide phosphite (Neu5Ac-1-amide-2-phosphite) derivatives, can be used in sialylation reactions . These reactions can be performed in solvents like CH2Cl2, generating alpha-sialosides in good yield under low temperature and TMSOTf activation system . Amide derivatives of sialoside can then be converted into naturally occurring sialosides through hydrolysis of the amide group .

Chemoenzymatic Reactions

Sialylglycopeptides can undergo chemoenzymatic reactions that can provide structural confirmation of specific linkages. For example, treatment with Helicobacter pylori Fucosyltransferase (Hp α1,3FT) and GDP-Fucose can add a fucose molecule to glycans with α-2,3 linked sialic acids . This reaction is helpful for structural confirmation because the enzyme has strict requirements for the addition of fucose .

Oxidation

Sialylglycopeptides can undergo oxidation reactions, for example, mild periodate oxidation . This process selectively oxidizes the vicinal diol groups on sialic acids to an aldehyde group, which can then be captured onto hydrazide beads .

Hydrolysis

Amide derivatives of sialosides can be converted into naturally occurring sialosides after hydrolysis of the amide group . Additionally, the glycosidic bond between the terminal sialic acid and the penultimate monosaccharide is sensitive to mild acid hydrolysis, which can be used to selectively release captured glycopeptides .

Enzymatic Digestion

Sialylglycopeptides can be treated with enzymes to modify their glycan structures . For example, neuraminidase can be used to remove sialic acid, and galactosidase can be used to remove galactose .

Conjugation Reactions

Sialylglycopeptides can be conjugated with other molecules, such as pentacyclic triterpenes, through click chemistry . This involves a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction between an azide-modified triterpene and an alkyne-modified SGP .

Additional Data

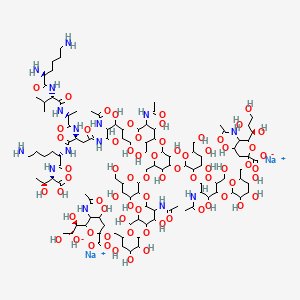

Table 1: Mass Spectrometry Data of N-Glycans Derived from Minor Glycopeptides

| Glycan | [M + 2H]2+ (Experimental) | [M + 2H]2+ (Theoretical) | PROC | |

|---|---|---|---|---|

| 1 | A2G1S1 | 995.41 | 995.57 | -161 |

| 2 | A2G2S1 | 1076.44 | 1076.54 | -93 |

| 3 | A2G2S2 | 1221.98 | 1221.46 | 426 |

| a | A2G2S2 | 1221.98 | 1222.34 | 524 |

| 4 | A3G3S2(6)S(3) | 1033.7 | 1033.7 | -34 |

| Compound | Retention Time (tR) |

|---|---|

| SGP | 21.7 min |

| SCT-Asn | 13.8 min |

科学研究应用

Biopharmaceutical Applications

1.1 Immunomodulation and Therapeutic Potential

Sialylglycopeptides are known for their immunomodulatory effects. They can enhance the stability and efficacy of biopharmaceuticals by modifying glycosylation patterns, which is crucial for therapeutic proteins like erythropoietin. SGPs facilitate interactions with sialic acid-binding immunoglobulin-type lectins (Siglecs), which play a role in immune regulation .

1.2 Virus Neutralization

SGPs have been identified as potential virus scavengers. Their structure allows them to bind to viral particles, preventing them from interacting with host cells. This characteristic is particularly relevant in developing antiviral therapies .

Food Science Applications

2.1 Nutritional Enhancements

SGP derived from milk and egg yolks has shown significant bifidogenic activity, promoting the growth of beneficial gut bacteria such as Bifidobacterium. This property is attributed to the presence of sialic acids, which are critical for gut health and development in infants .

2.2 Functional Food Development

The incorporation of SGP into functional foods is gaining traction due to its health benefits. For instance, milk-derived this compound concentrates have been developed, demonstrating enhanced nutritional profiles compared to traditional dairy products. These concentrates can be used in infant formulas and dietary supplements aimed at improving cognitive function and immune response .

Drug Delivery Systems

3.1 Targeted Delivery Mechanisms

SGPs can be utilized in drug delivery systems (DDS) by immobilizing therapeutic agents onto oligosaccharide matrices. This approach enhances the solubility and bioavailability of drugs while providing targeted delivery to specific tissues or cells .

3.2 Nanoparticle Formation

Recent advancements have explored the use of SGPs in creating nanoparticles for drug delivery applications. The unique properties of SGPs allow for the formation of stable nanoparticles that can encapsulate drugs, improving their therapeutic efficacy while minimizing side effects .

Analytical Applications

4.1 Glycan Analysis

SGPs serve as important standards in glycan analysis due to their well-defined structures. Techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) are employed to analyze sialylated glycans in various biological specimens, aiding in the understanding of glycosylation patterns in health and disease .

4.2 Quality Control in Food Products

The analysis of sialyl O-glycans in food products is essential for quality control. The presence of specific glycan structures can indicate the functional quality of dairy products, contributing to product labeling and consumer safety .

Data Table: Key Applications of this compound

Case Studies

Case Study 1: Milk-Derived this compound Concentrate

A study demonstrated that milk-derived this compound concentrate exhibited higher bifidogenic properties than traditional glycomacropeptides, making it a promising candidate for functional food applications aimed at improving gut health and immune function【4】【9】.

Case Study 2: Egg Yolk this compound Extraction

Research introduced an eco-friendly method for extracting sialylglycopeptides from egg yolks, increasing yield significantly while maintaining high purity levels. This advancement lays the groundwork for utilizing SGPs in various applications ranging from nutrition to pharmaceuticals【2】.

作用机制

Sialylglycopeptide exerts its effects through its unique glycan structures. These structures interact with specific molecular targets and pathways, such as the α-1,3 mannose arm of the N-glycan core . The compound’s ability to undergo transglycosylation reactions makes it valuable for glycoprotein remodelling .

相似化合物的比较

- Sialyl Lewis-X structures

- Antenna polylactosamine repeats

- Triantennary glycans

Comparison: Sialylglycopeptide is unique due to its natural occurrence and the ease with which it can be extracted from hen egg yolks . Unlike other similar compounds, it offers convenient access to N-glycan oxazolines needed for glycoprotein remodelling .

生物活性

Sialylglycopeptides (SGPs) are naturally occurring glycopeptides predominantly derived from hen egg yolk and other biological sources, characterized by the presence of sialic acid residues. Their biological activities are diverse and significant, impacting various physiological processes, including immune response modulation, gut microbiota regulation, and potential therapeutic applications in biopharmaceuticals. This article delves into the biological activity of SGPs, supported by recent research findings, case studies, and data tables that illustrate their functional properties.

Overview of Sialylglycopeptides

Sialylglycopeptides are glycopeptides that contain sialic acid at their non-reducing terminal. They can be isolated from various sources, including egg yolk and milk, where they play crucial roles in biological functions. The structural complexity of SGPs is attributed to the variability in their glycan chains, which can influence their biological activities.

Biological Functions

- Immunomodulatory Effects :

- Bifidogenic Activity :

- Antiviral Properties :

- Biopharmaceutical Applications :

1. Egg Yolk-Derived SGPs

A study focused on the purification and characterization of sialylglycopeptides from hen egg yolk demonstrated that these compounds possess significant immunomodulatory properties. The research highlighted the structural diversity of N-glycans associated with these glycopeptides and their potential applications in food science and immunology .

2. Milk-Derived SGPs

Another investigation into milk-derived sialylglycopeptides revealed their capacity to support gut health through bifidogenic effects. The study quantified various types of O-glycans present in the concentrate, emphasizing the predominance of disialyl core 1 O-glycans .

Table 1: Biological Activities of Sialylglycopeptides

Table 2: Glycan Composition Analysis in SGPs

| Glycan Type | Percentage Composition (%) | Source |

|---|---|---|

| Disialyl Core 1 O-glycan | 92% | Milk-derived SGP concentrate |

| Monosialyl O-glycan | 1.3% | Milk-derived SGP concentrate |

| Branched Monosialyl O-glycan | 0.4% | Milk-derived SGP concentrate |

Research Findings

Recent studies have utilized advanced techniques such as mass spectrometry and high-performance liquid chromatography (HPLC) to analyze the glycan structures associated with sialylglycopeptides. These analyses have revealed intricate details regarding the linkage types (e.g., α-2,3 vs α-2,6) and branching patterns that significantly influence their biological functions .

属性

IUPAC Name |

disodium;5-acetamido-2-[[6-[5-acetamido-6-[2-[[6-[5-acetamido-6-[5-acetamido-6-[[(3S)-4-[[(2S)-6-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxohexan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-[3-[3-acetamido-5-[6-[[5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C112H189N15O70.2Na/c1-33(2)59(126-95(167)42(115)15-11-13-17-113)98(170)116-34(3)94(166)124-44(97(169)123-43(16-12-14-18-114)96(168)127-60(35(4)136)100(171)172)19-58(147)125-99-63(119-38(7)139)74(155)85(51(26-132)180-99)189-101-64(120-39(8)140)75(156)88(54(29-135)183-101)192-106-84(165)91(193-108-93(81(162)70(151)50(25-131)182-108)195-103-66(122-41(10)142)77(158)87(53(28-134)185-103)191-105-83(164)79(160)72(153)57(188-105)32-179-112(110(175)176)21-46(144)62(118-37(6)138)90(197-112)68(149)48(146)23-129)73(154)55(186-106)30-177-107-92(80(161)69(150)49(24-130)181-107)194-102-65(121-40(9)141)76(157)86(52(27-133)184-102)190-104-82(163)78(159)71(152)56(187-104)31-178-111(109(173)174)20-45(143)61(117-36(5)137)89(196-111)67(148)47(145)22-128;;/h33-35,42-57,59-93,99,101-108,128-136,143-146,148-165H,11-32,113-115H2,1-10H3,(H,116,170)(H,117,137)(H,118,138)(H,119,139)(H,120,140)(H,121,141)(H,122,142)(H,123,169)(H,124,166)(H,125,147)(H,126,167)(H,127,168)(H,171,172)(H,173,174)(H,175,176);;/q;2*+1/p-2/t34-,35+,42-,43-,44-,45?,46?,47+,48+,49?,50?,51?,52?,53?,54?,55?,56?,57?,59-,60-,61?,62?,63?,64?,65?,66?,67+,68+,69?,70?,71?,72?,73?,74?,75?,76?,77?,78?,79?,80?,81?,82?,83?,84?,85?,86?,87?,88?,89?,90?,91?,92?,93?,99?,101?,102?,103?,104?,105?,106?,107?,108?,111?,112?;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMJYGLJORYOCJF-OABTZWTBSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)NC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)COC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)O)NC(=O)C)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)OC1C(C(C(C(O1)COC1(CC(C(C(O1)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)O)NC(=O)C)O)O)NC(=O)C)O)NC(=O)C)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCCCN)N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)NC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)COC7(CC(C(C(O7)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)O)NC(=O)C)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)OC1C(C(C(C(O1)COC1(CC(C(C(O1)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)O)NC(=O)C)O)O)NC(=O)C)O)NC(=O)C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C112H187N15Na2O70 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60719949 | |

| Record name | PUBCHEM_56973681 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60719949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2909.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189035-43-6 | |

| Record name | PUBCHEM_56973681 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60719949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

ANone: SGPs, specifically those containing terminal sialic acid residues, can mimic natural receptors on host cells that influenza viruses bind to. [, , ] This interaction is mediated by the viral protein hemagglutinin (HA) and can prevent the virus from binding to host cells, effectively inhibiting viral entry. [, , , ] The affinity of SGPs for different HA subtypes can vary depending on the specific structure of the sialyloligosaccharide component. [, ]

ANone: Yes, research has shown that certain SGPs, like those derived from egg yolk, can inhibit the binding of bacteria, such as Salmonella enteritidis, to intestinal epithelial cells. [] This effect is attributed to the SGPs' ability to block the bacteria's adhesion molecules from interacting with host cell receptors. []

ANone: An SGP consists of a peptide backbone linked to one or more sialyloligosaccharides. [, , ] The peptide portion can vary in length and amino acid sequence, while the sialyloligosaccharide typically contains sialic acid, galactose, N-acetylglucosamine, and sometimes other sugars like mannose. [, , , ] The specific linkage patterns between these sugars contribute to the structural diversity of SGPs. []

ANone: Several techniques are used to characterize SGPs, including:

- Mass spectrometry (MS): Provides information about the molecular weight of the intact SGP and its fragments, aiding in the determination of the peptide sequence and glycan composition. [, , , ]

- Nuclear Magnetic Resonance (NMR) spectroscopy: Reveals detailed structural information about the sugar residues and their linkages within the sialyloligosaccharide. [, , , ]

- Chromatographic techniques (HPLC, GC): Used to separate and purify SGPs based on their physicochemical properties, facilitating further analysis. [, ]

ANone: The stability of SGPs can be influenced by factors like pH, temperature, and the presence of enzymes. [, , ] For example, the sialyl linkage can be labile to acidic conditions. [] To enhance stability, various strategies can be employed, including chemical modifications, formulation optimization, and storage under appropriate conditions. [, , ]

ANone: Enzymes, particularly glycosyltransferases and endoglycosidases, play crucial roles in both the synthesis and modification of SGPs. [, , ] Glycosyltransferases catalyze the transfer of sugar residues onto the peptide backbone, while endoglycosidases can be used to cleave specific glycosidic bonds, enabling the remodeling of glycan structures. [, ]

ANone: While the provided research focuses mainly on experimental approaches, computational methods like molecular dynamics simulations and docking studies can be valuable for understanding SGP interactions with their targets and for designing novel SGP-based therapeutics.

ANone: Changes in both the peptide and glycan portions of SGPs can significantly influence their biological activity. [, , ] For example, the type and linkage of terminal sugar residues in the sialyloligosaccharide affect binding affinity to lectins and influenza viruses. [, ] Similarly, modifications in the peptide sequence can alter SGP interactions with enzymes and target proteins. []

ANone: Strategies to enhance SGP stability include:

- Chemical modification: Introducing specific protecting groups on labile functional groups within the sialyloligosaccharide can enhance stability against enzymatic degradation or chemical hydrolysis. [, ]

- Formulation optimization: Using appropriate excipients and delivery systems can protect SGPs from degradation and improve their shelf life. [, ]

ANone: SGP research benefits from a multidisciplinary approach, integrating:

- Chemistry: Provides tools for SGP synthesis, modification, and characterization. [, , , ]

- Biochemistry: Elucidates the biological roles of SGPs and their interactions with other biomolecules. [, ]

- Immunology: Investigates the role of SGPs in modulating immune responses and their potential as vaccine adjuvants or immunomodulatory agents. [, ]

- Pharmacology: Explores the therapeutic potential of SGPs and develops strategies for their delivery and formulation. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。